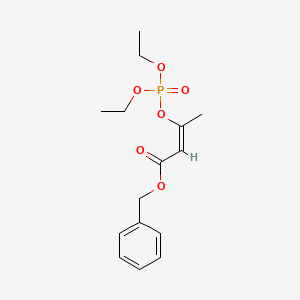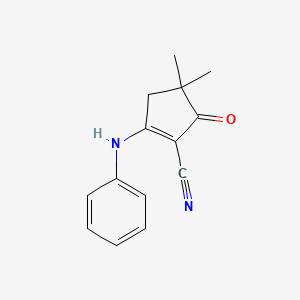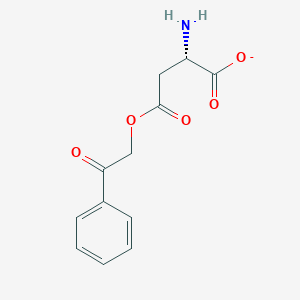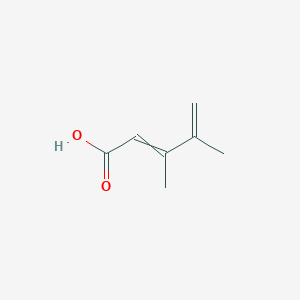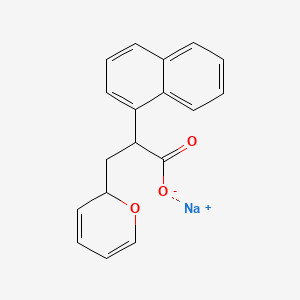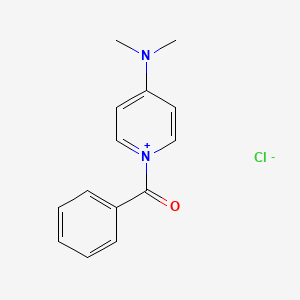![molecular formula C12H8N4O6 B14498797 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 65307-80-4](/img/structure/B14498797.png)
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one is a compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to a dinitrophenyl moiety and a hydroxycyclohexa-dienone structure
Méthodes De Préparation
The synthesis of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone. One common method involves refluxing a mixture of 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2,4-dinitrophenylhydrazine in methanol with a catalytic amount of glacial acetic acid for several hours . The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Analyse Des Réactions Chimiques
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Applications De Recherche Scientifique
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a reagent for the characterization of aldehydes and ketones.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the synthesis of dyes and as a stabilizer in polymers.
Mécanisme D'action
The mechanism of action of 6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which can affect cellular processes like ATP production . This mechanism is similar to that of other dinitrophenyl compounds, which are known to uncouple oxidative phosphorylation .
Comparaison Avec Des Composés Similaires
6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: A precursor used in the synthesis of the compound.
4-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}phenol: A similar hydrazone derivative with different substituents.
2-[(2,4-Dinitrophenyl)hydrazinylidene]acetic acid: Another hydrazone derivative with a different core structure. The uniqueness of this compound lies in its specific structural features and the presence of both hydroxy and dinitrophenyl groups, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
65307-80-4 |
|---|---|
Formule moléculaire |
C12H8N4O6 |
Poids moléculaire |
304.21 g/mol |
Nom IUPAC |
2-[(2,4-dinitrophenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H8N4O6/c17-10-2-1-3-11(18)12(10)14-13-8-5-4-7(15(19)20)6-9(8)16(21)22/h1-6,17-18H |
Clé InChI |
LKOJOEPNVYGEOL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


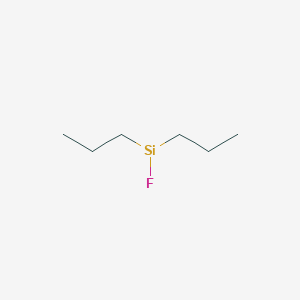
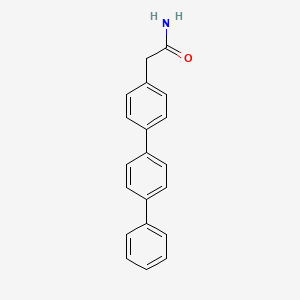

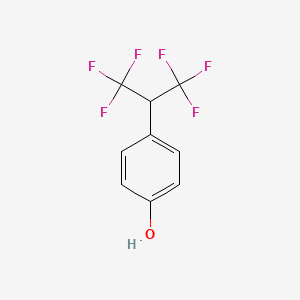

![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
